Product packaging for 3-Hexyne, 1,6-dibromo-(Cat. No.:CAS No. 61233-70-3)

3-Hexyne, 1,6-dibromo-

Cat. No.: B13958528
CAS No.: 61233-70-3
M. Wt: 239.94 g/mol
InChI Key: GVVHGLBWJFRVBC-UHFFFAOYSA-N
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Description

Significance of Alkyne Functionalization in Organic Chemistry

Alkynes are fundamental building blocks in organic synthesis, prized for their rich and diverse reactivity. The carbon-carbon triple bond can undergo a wide array of transformations, including addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. nih.gov The linear geometry of the alkyne also imparts specific conformational constraints that can be exploited in the design of complex molecules. The ability to functionalize alkynes provides access to a vast chemical space, leading to the synthesis of natural products, pharmaceuticals, and advanced materials. nih.gov

Role of Halogenated Alkenes and Alkynes as Strategic Synthons

Halogenated alkenes and alkynes are valuable intermediates in organic synthesis due to the versatile reactivity of the carbon-halogen bond. mdpi.com The halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. researchgate.net This allows for the facile introduction of a wide range of substituents, making halogenated synthons key components in the construction of complex molecular frameworks. The presence of a halogen on an alkene or alkyne also influences the reactivity of the multiple bond, often enabling regio- and stereoselective transformations. mdpi.com

Structural Features and Synthetic Utility of 3-Hexyne (B1328910), 1,6-dibromo- as a Bifunctional Precursor

3-Hexyne, 1,6-dibromo- possesses a symmetrical structure with a central carbon-carbon triple bond flanked by two ethyl groups, each terminating in a bromine atom. This bifunctionality is the cornerstone of its synthetic utility. The two primary alkyl bromide functionalities are susceptible to nucleophilic substitution, allowing for the introduction of various atoms or molecular fragments at both ends of the six-carbon chain. Simultaneously, the internal alkyne can participate in a range of reactions, including cycloadditions and metal-mediated transformations. This dual reactivity allows for the construction of cyclic and macrocyclic structures. For instance, 1,6-dibromo-3-hexyne has been utilized in the synthesis of 1,8-diazacyclotetradeca-4,11-diyne through a reaction with ammonia (B1221849). researchgate.net It also reacts with α,ω-diamines of linear hydrocarbons to form corresponding bicyclic diynes. researchgate.net

Below is a table summarizing the key properties of 3-Hexyne, 1,6-dibromo-.

PropertyValue
Molecular Formula C₆H₈Br₂
Molecular Weight 239.94 g/mol
CAS Number 61233-70-3
Synonyms 1,6-dibromohex-3-yne, 1,6-Dibromo-3-hexyne

Data sourced from PubChem. nih.gov

Historical Context and Evolution of Research on 1,ω-Dibromoalkynes

Overview of Key Research Areas Pertaining to 3-Hexyne, 1,6-dibromo-

Current research involving 3-Hexyne, 1,6-dibromo- and related bifunctional alkynes is centered on their application in the synthesis of macrocycles and heterocyclic compounds. A significant area of investigation is their use in cyclization reactions with various nucleophiles to create novel ring systems. researchgate.net For example, the reaction of 1,6-dibromo-3-hexyne with ammonia to form a 14-membered diazamacrocycle demonstrates its utility in constructing complex architectures. researchgate.net Furthermore, its reaction with diamines to produce bicyclic diynes showcases its potential in creating intricate three-dimensional structures. researchgate.net These types of compounds are of interest for their potential applications in coordination chemistry, host-guest chemistry, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Br2 B13958528 3-Hexyne, 1,6-dibromo- CAS No. 61233-70-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61233-70-3

Molecular Formula

C6H8Br2

Molecular Weight

239.94 g/mol

IUPAC Name

1,6-dibromohex-3-yne

InChI

InChI=1S/C6H8Br2/c7-5-3-1-2-4-6-8/h3-6H2

InChI Key

GVVHGLBWJFRVBC-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C#CCCBr

Origin of Product

United States

Chemical Reactivity and Reaction Pathways of 3 Hexyne, 1,6 Dibromo

Electrophilic and Nucleophilic Reactivity at the Alkyne Moiety

The carbon-carbon triple bond in 3-hexyne (B1328910), 1,6-dibromo- is an electron-rich region, making it susceptible to attack by electrophiles. Conversely, the acetylenic carbons can also be attacked by nucleophiles under certain conditions, particularly in addition reactions.

Addition Reactions

Electrophilic addition is a characteristic reaction of alkynes. The reaction proceeds through the formation of a vinyl cation intermediate, which is then attacked by a nucleophile. The presence of two terminal bromine atoms can influence the regioselectivity of these additions.

One of the most common addition reactions is halogenation. The addition of bromine (Br₂) across the triple bond of an alkyne typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition. With one equivalent of bromine, the reaction would be expected to yield a dibromoalkene. The reaction of 3-hexyne, 1,6-dibromo- with bromine would likely proceed as follows:

Reaction with Excess Halogen:

ReactantReagentProductStereochemistry
3-Hexyne, 1,6-dibromo-Br₂ (1 eq.)(E/Z)-3,4-Dibromo-1,6-dibromo-3-hexeneMixture of E and Z isomers
3-Hexyne, 1,6-dibromo-Br₂ (2 eq.)3,3,4,4-Tetrabromo-1,6-dibromohexaneNot applicable

Hydrohalogenation, the addition of hydrogen halides (such as HBr or HCl), is another important electrophilic addition reaction. For internal alkynes like 3-hexyne, 1,6-dibromo-, the initial addition of a hydrogen halide can lead to a mixture of (E)- and (Z)-haloalkenes. The regioselectivity is not a factor for this symmetrical alkyne in the first addition.

Alkylation and Arylation Strategies

While direct alkylation or arylation at the sp-hybridized carbons of an internal alkyne is not a standard reaction, functionalization can be achieved through metal-catalyzed cross-coupling reactions if the alkyne is first converted to a vinyl halide or a related species.

More relevant to bifunctional molecules like 3-hexyne, 1,6-dibromo- are coupling reactions that involve the terminal bromine atoms, which can then be followed by reactions at the alkyne. However, for the purpose of discussing the alkyne moiety's reactivity, it is important to note that direct C-H activation and subsequent coupling at the acetylenic carbons are generally not feasible for internal alkynes without specific directing groups.

Reactivity of Terminal Bromine Atoms in 1,6-Dibromo-3-hexyne

The two primary bromine atoms at the 1 and 6 positions of the carbon chain are excellent leaving groups in nucleophilic substitution and elimination reactions. This reactivity allows for a wide range of synthetic transformations.

Nucleophilic Substitution Reactions

The terminal carbon-bromine bonds are susceptible to attack by a variety of nucleophiles in SN2 reactions. This allows for the introduction of a wide array of functional groups. Given that there are two reactive sites, both mono- and di-substitution products can be obtained by controlling the stoichiometry of the nucleophile.

Examples of Nucleophilic Substitution Reactions:

NucleophileReagentProduct(s)
AzideSodium Azide (NaN₃)1-Azido-6-bromo-3-hexyne and 1,6-Diazido-3-hexyne
CyanideSodium Cyanide (NaCN)7-Bromo-4-heptyne-1-nitrile and 4-Octyne-1,8-dinitrile
HydroxideSodium Hydroxide (NaOH)6-Bromo-3-hexyn-1-ol and 3-Hexyne-1,6-diol
ThiolateSodium Thiophenoxide (NaSPh)1-Bromo-6-(phenylthio)-3-hexyne and 1,6-Bis(phenylthio)-3-hexyne

The efficiency of these reactions can be influenced by the choice of solvent and reaction conditions. For instance, polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.

Elimination Reactions to Form Unsaturated Systems

Treatment of 3-hexyne, 1,6-dibromo- with a strong, non-nucleophilic base can induce elimination reactions (E2 mechanism) to form more unsaturated systems. The use of a bulky base like potassium tert-butoxide is common for promoting elimination over substitution. Depending on the reaction conditions and the stoichiometry of the base, a variety of products can be envisioned, including the formation of conjugated dienes or enynes.

A plausible reaction pathway could involve a double elimination to form a conjugated diyne, although this would be a highly strained system and might readily undergo further reactions. A more likely outcome is the formation of a mixture of elimination and substitution products.

Cyclization Reactions Triggered by Halogen Reactivity

The presence of two reactive terminal bromine atoms and a central alkyne moiety makes 3-hexyne, 1,6-dibromo- a prime candidate for intramolecular cyclization reactions. These reactions can be triggered by reacting the terminal bromides with a suitable reagent that can subsequently interact with the alkyne.

For example, treatment with a nucleophile that can then participate in an intramolecular addition to the alkyne could lead to the formation of cyclic compounds. An illustrative, though not experimentally verified for this specific substrate, pathway could involve the formation of a di-Grignard reagent followed by an intramolecular reaction.

A more common approach for forming cyclic structures from such precursors involves intermolecular reactions where 3-hexyne, 1,6-dibromo- acts as a building block. For instance, reaction with a dinucleophile could lead to the formation of macrocycles.

Hypothetical Intramolecular Cyclization Pathway:

ReagentIntermediateFinal Product
Magnesium (Mg)1,6-bis(bromomagnesio)-3-hexynePotentially leading to cyclic dimers or polymers
Sodium Sulfide (Na₂S)Thia-cyclohept-4-yneA seven-membered heterocyclic compound

These cyclization reactions are highly dependent on reaction conditions, particularly concentration, to favor intramolecular versus intermolecular pathways. High dilution conditions typically favor the formation of cyclic monomers.

Metal-Catalyzed Transformations Involving 3-Hexyne, 1,6-dibromo-

The bifunctional nature of 3-Hexyne, 1,6-dibromo-, with two reactive C(sp³)-Br bonds, makes it a potentially valuable building block in organic synthesis for the construction of more complex molecular architectures through metal-catalyzed transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Cross-coupling reactions, which form new carbon-carbon bonds, are fundamental in modern organic chemistry. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful tools for this purpose. nih.govnih.gov

Palladium-Catalyzed Coupling Dynamics

Palladium complexes are central to a wide array of cross-coupling reactions due to their ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition and reductive elimination. nih.gov For a substrate like 3-Hexyne, 1,6-dibromo-, a palladium(0) catalyst would be expected to insert into one of the carbon-bromine bonds.

The general catalytic cycle for such reactions typically involves:

Oxidative Addition: A Pd(0) complex reacts with the alkyl bromide (R-X) to form a Pd(II) intermediate.

Transmetalation: A second organic fragment, typically from an organoboron (Suzuki) or organocopper (Sonogashira) reagent, is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

In the context of 3-Hexyne, 1,6-dibromo-, a double cross-coupling could potentially occur, allowing for the introduction of two new substituents at the 1 and 6 positions.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of 3-Hexyne, 1,6-dibromo-

Coupling ReactionCoupling PartnerPotential ProductCatalyst System (Example)
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂)1,6-Diaryl-3-hexynePd(PPh₃)₄ / Base
Sonogashira Terminal alkyne (R-C≡CH)1,10-Disubstituted-3,7-decadiynePd(PPh₃)₂Cl₂ / CuI / Amine Base

This table is illustrative and based on general principles of cross-coupling reactions, not on specific experimental results for 3-Hexyne, 1,6-dibromo-.

Mechanistic Aspects of Cross-Coupling in Dibromoalkynes

The mechanism of cross-coupling reactions involving dibromo compounds is governed by the sequential oxidative addition of the palladium catalyst to the C-Br bonds. nih.gov For a symmetrical substrate like 3-Hexyne, 1,6-dibromo-, the initial oxidative addition can occur at either end of the molecule. After the first coupling reaction, a second oxidative addition and coupling can take place at the remaining C-Br bond.

Key mechanistic considerations include:

Catalyst Activity: The choice of palladium catalyst and supporting ligands is crucial for efficient reaction. Bulky, electron-rich phosphine (B1218219) ligands often enhance the rates of both oxidative addition and reductive elimination.

Reaction Conditions: Factors such as the base, solvent, and temperature play a significant role in the reaction outcome, influencing yields and selectivity between mono- and di-coupled products.

Substrate Reactivity: While aryl and vinyl halides are common substrates, the C(sp³)-Br bonds in 3-Hexyne, 1,6-dibromo- are also susceptible to oxidative addition, although they may require more forcing conditions or specialized catalyst systems compared to their sp²-hybridized counterparts.

Ring-Closing Metathesis (RCM) with Alkyne Substrates

Ring-Closing Metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, typically catalyzed by ruthenium or molybdenum carbene complexes. nih.gov While RCM traditionally involves two alkene moieties, the inclusion of an alkyne (enyne metathesis) leads to the formation of cyclic dienes. colab.ws To utilize 3-Hexyne, 1,6-dibromo- in an RCM reaction, it would first need to be functionalized to introduce terminal alkene groups. For example, reaction with an appropriate vinyl-containing nucleophile could replace the bromine atoms, yielding a dienyne substrate suitable for RCM.

Enyne Metathesis Pathways

Enyne metathesis proceeds through a catalytic cycle involving a metal carbene. colab.ws There are two primary proposed mechanistic pathways:

"Ene-then-yne" pathway: The metal carbene catalyst first reacts with the alkene moiety of the enyne substrate. A series of cycloaddition and cycloreversion steps then incorporates the alkyne, ultimately leading to the cyclized diene product.

"Yne-then-ene" pathway: The catalyst initially engages with the alkyne, forming a metallacyclobutene intermediate. Subsequent reaction with the alkene portion of the molecule completes the cyclization.

The preferred pathway can be influenced by the specific catalyst, substrate structure, and reaction conditions. The outcome of such a reaction on a derivative of 3-Hexyne, 1,6-dibromo- would be the formation of a cyclic compound containing a conjugated diene system.

Macrocyclization via Metathesis

RCM is a particularly effective strategy for the synthesis of macrocycles (rings containing 12 or more atoms), which are prevalent in many natural products and pharmaceuticals. drughunter.com By designing a suitable dienyne precursor derived from 3-Hexyne, 1,6-dibromo-, it is theoretically possible to construct macrocycles. The length of the chains connecting the terminal alkenes to the central hexyne unit would determine the size of the resulting ring.

Table 2: Theoretical RCM Macrocyclization from a 3-Hexyne, 1,6-dibromo- Derivative

Precursor Synthesis StepReactantsIntermediate SubstrateRCM Product
1. Alkylation 3-Hexyne, 1,6-dibromo- + 2 equiv. of HO-(CH₂)n-CH=CH₂1,6-bis(alkenyloxy)-3-hexyneMacrocyclic ether with a diene
2. RCM 1,6-bis(alkenyloxy)-3-hexyneMacrocyclic ether with a dieneRuthenium Carbene Catalyst (e.g., Grubbs' catalyst)

This table outlines a hypothetical synthetic route. The success and efficiency of such a reaction would depend on factors like ring strain and the specific catalyst used.

The formation of large rings via RCM is often performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. nih.gov The rigidity of the central alkyne in the precursor could potentially pre-organize the molecule in a conformation favorable for cyclization, which can be an advantage in macrocyclization reactions.

Radical Reactions and Mechanistic Investigations

No specific studies on the radical reactions of 3-Hexyne, 1,6-dibromo- were found. Research into the homolytic cleavage of the carbon-bromine bonds and subsequent intramolecular reactions of the resulting radicals has not been reported. Mechanistic investigations, including the identification of intermediates and transition states, are absent from the current body of scientific literature.

Chemo-, Regio-, and Stereoselectivity in Reactions of 3-Hexyne, 1,6-dibromo-

There is no available data on the chemo-, regio-, and stereoselectivity of reactions involving 3-Hexyne, 1,6-dibromo-. The selective transformation of one functional group in the presence of others (chemoselectivity), the preferential formation of one constitutional isomer over another (regioselectivity), and the preferential formation of one stereoisomer over others (stereoselectivity) have not been documented for this specific compound.

Further experimental research is required to elucidate the chemical behavior of 3-Hexyne, 1,6-dibromo- and to provide the data necessary for a comprehensive discussion of its reactivity.

Advanced Synthetic Transformations and Applications of 3 Hexyne, 1,6 Dibromo

3-Hexyne (B1328910), 1,6-dibromo- as a Versatile Building Block in Complex Molecule Synthesis

3-Hexyne, 1,6-dibromo-, with the IUPAC name 1,6-dibromohex-3-yne and CAS number 61233-70-3, is a linear C6-alkyne functionalized with bromine atoms at both terminal positions. nih.gov This bifunctionality makes it a valuable precursor in organic synthesis for constructing more complex molecular architectures. The presence of the central alkyne unit imparts rigidity, while the terminal bromo-alkyl groups provide reactive sites for nucleophilic substitution and coupling reactions.

Construction of Macrocyclic Compounds

The symmetric structure of 3-Hexyne, 1,6-dibromo- renders it an ideal building block for the synthesis of macrocyclic compounds through cyclization reactions with dinucleophiles. Research has demonstrated its utility in the preparation of diazacycloalkadiynes.

A key example is the synthesis of the 14-membered macrocycle, 1,8-diazacyclotetradeca-4,11-diyne. This is achieved through a cyclization reaction between 1,6-dibromo-3-hexyne and ammonia (B1221849). researchgate.netresearchgate.netresearchgate.net In this reaction, the nitrogen atom of ammonia acts as a nucleophile, displacing the bromine atoms on two molecules of 1,6-dibromo-3-hexyne, or a related precursor, to form the cyclic structure.

Furthermore, 1,6-dibromo-3-hexyne can react with various α,ω-diamines of linear hydrocarbons. These reactions lead to the formation of corresponding bicyclic diynes, further showcasing its role in constructing complex, bridged macrocyclic systems. researchgate.netresearchgate.net For instance, its reaction with 1,8-diazacyclotetradeca-4,11-diyne yields the larger bicyclic triyne, 1,8-diazabicyclo[6.6.6]icosa-4,11,16-triyne. researchgate.netresearchgate.net

Table 1: Macrocyclic Compounds Synthesized from 3-Hexyne, 1,6-dibromo-
ReactantResulting MacrocycleReference
Ammonia1,8-diazacyclotetradeca-4,11-diyne researchgate.netresearchgate.netresearchgate.net
α,ω-diamines (C4 to C10)Bicyclic diynes researchgate.netresearchgate.net
1,8-diazacyclotetradeca-4,11-diyne1,8-diazabicyclo[6.6.6]icosa-4,11,16-triyne researchgate.netresearchgate.net

Synthesis of Polyynes and Cumulenes

Polyynes (chains of alternating single and triple bonds) and cumulenes (chains of consecutive double bonds) are classes of carbon-rich molecules studied for their unique electronic and material properties. researchgate.netrsc.org While dibromoalkenes have been utilized in on-surface synthesis to produce polyynes through skeletal rearrangement, detailed research findings on the specific use of 3-Hexyne, 1,6-dibromo- as a solution-phase precursor for the synthesis of polyynes and cumulenes are not extensively documented in the available literature.

Preparation of Functionalized Heterocycles

The reactivity of 3-Hexyne, 1,6-dibromo- lends itself to the formation of heterocyclic structures, particularly those containing nitrogen. As detailed in the construction of macrocycles (Section 4.1.1), its reaction with ammonia and other diamines serves as a direct method for preparing functionalized nitrogen-containing heterocycles. researchgate.netresearchgate.netresearchgate.net

The synthesis of 1,8-diazacyclotetradeca-4,11-diyne is a prime example of forming a large, functionalized heterocyclic compound. researchgate.netresearchgate.netresearchgate.net This macrocycle contains both secondary amine and alkyne functional groups within its ring structure, making it a versatile intermediate for further synthetic modifications. The reaction to form bicyclic diynes from α,ω-diamines also represents a pathway to complex, bridged heterocyclic systems. researchgate.netresearchgate.net

Table 2: Heterocyclic Compounds Synthesized from 3-Hexyne, 1,6-dibromo-
Reactant(s)Heterocyclic ProductClassificationReference
Ammonia1,8-diazacyclotetradeca-4,11-diyneDiazacycloalkadiyne (Macrocycle) researchgate.netresearchgate.netresearchgate.net
α,ω-diaminesBicyclic diynesBridged Diazacycloalkane researchgate.netresearchgate.net

Applications in Polymer Chemistry

The incorporation of alkyne units into polymer backbones is a significant area of materials science, as the rigidity and electronic properties of the triple bond can impart unique characteristics to the resulting materials. digitellinc.com Difunctional monomers like 3-Hexyne, 1,6-dibromo- are potential candidates for the synthesis of specialty polymers.

Monomer for Specialty Polymers

There is limited specific information available in the public scientific literature regarding the use of 3-Hexyne, 1,6-dibromo- as a monomer for the synthesis of specialty polymers. While the terminal bromine atoms are suitable for polycondensation reactions, detailed studies or specific examples of polymers derived directly from this monomer are not well-documented.

Synthesis of Polymer Architectures with Alkyne Moieties

The synthesis of polymers containing alkyne moieties in their main chain or as side groups is a field of active research. digitellinc.com These materials have potential applications in areas such as conductive polymers and advanced materials. However, specific research detailing the application of 3-Hexyne, 1,6-dibromo- in creating such polymer architectures is not readily found in published literature.

Post-Polymerization Modification using Alkyne Handle

The internal alkyne moiety of 3-Hexyne, 1,6-dibromo- serves as a versatile chemical handle for the post-polymerization modification of polymers. This functionality is particularly valuable in materials science for the synthesis of well-defined, complex polymer architectures and for the introduction of specific functionalities. The presence of the alkyne group allows for highly efficient and orthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

By incorporating 3-Hexyne, 1,6-dibromo- into a polymer backbone, either as a comonomer or as a chain extender, polymers with pendant or in-chain alkyne groups can be synthesized. These alkyne-functionalized polymers are stable intermediates that can be readily modified in a subsequent step. This approach offers significant advantages over the direct polymerization of highly functionalized monomers, which can sometimes be challenging due to compatibility issues with the polymerization catalyst or conditions.

The CuAAC reaction is a prime example of how the alkyne handle is utilized. This reaction proceeds with high efficiency and selectivity under mild conditions, allowing for the quantitative attachment of a wide variety of azide-containing molecules to the polymer chain. This enables the introduction of diverse functionalities, including:

Biomolecules: Peptides, proteins, and carbohydrates can be conjugated to the polymer, leading to the development of biocompatible materials for applications in drug delivery, tissue engineering, and biosensing.

Fluorophores and Chromophores: The attachment of fluorescent dyes or chromophoric units allows for the creation of labeled polymers for imaging and sensing applications.

Small Molecules: A vast array of small organic molecules with specific chemical or physical properties can be introduced to tailor the polymer's characteristics, such as its solubility, thermal stability, or optical properties.

The table below summarizes representative examples of functional molecules that can be attached to alkyne-functionalized polymers via CuAAC, thereby modifying the polymer's properties for specific applications.

Functional Molecule (Azide-Modified)Resulting Polymer PropertyPotential Application
Poly(ethylene glycol) (PEG)Increased hydrophilicity and biocompatibilityDrug delivery, anti-fouling surfaces
FluoresceinFluorescenceBioimaging, sensing
BiotinSpecific binding to avidin/streptavidinBioconjugation, purification
MannoseLectin bindingTargeted drug delivery

Role in Materials Science Beyond Traditional Polymers

The unique bifunctional nature of 3-Hexyne, 1,6-dibromo-, possessing both a reactive alkyne core and two terminal bromo groups, makes it a valuable building block in the synthesis of advanced materials beyond conventional linear polymers. Its rigid, linear structure is particularly advantageous in the construction of highly ordered, porous crystalline materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

In the context of MOFs and COFs, 3-Hexyne, 1,6-dibromo- can be envisioned as a versatile linker precursor. The terminal bromo groups can be chemically transformed into various coordinating functionalities, such as carboxylic acids, amines, or pyridyl groups, which are necessary for coordination with metal ions (in MOFs) or for forming covalent linkages with other organic building blocks (in COFs). The central alkyne group can either be retained as a functional handle within the framework's pores for subsequent post-synthetic modification or it can participate in the framework-forming reactions itself, for example, in the synthesis of diyne-linked COFs.

The incorporation of an alkyne-containing linker derived from 3-Hexyne, 1,6-dibromo- into these frameworks can impart several desirable properties:

Post-Synthetic Modification: The alkyne groups lining the pores of the MOF or COF can be functionalized using click chemistry, allowing for the precise tuning of the pore environment for applications in selective gas storage and separation, catalysis, and sensing. rsc.org

Enhanced Functionality: The inherent reactivity of the alkyne can be exploited for applications such as the capture of volatile and corrosive substances like bromine. Recent studies have shown that alkyne-bridged COFs exhibit a high capacity for bromine capture due to favorable interactions between the π-electron-rich alkyne and the electrophilic bromine molecules. nih.gov

Structural Diversity: The linear and rigid nature of the 3-hexyne core can be used to control the topology and pore dimensions of the resulting frameworks.

The following table illustrates the potential of 3-Hexyne, 1,6-dibromo- as a linker precursor in the synthesis of functional porous materials.

Framework TypeLinker Functionality (from 3-Hexyne, 1,6-dibromo-)Potential Application
Metal-Organic Framework (MOF)Dicarboxylate, DipyridylGas storage, catalysis, sensing
Covalent Organic Framework (COF)Diamine, DialdehydeSelective gas separation, photocatalysis
Diyne-linked COFTerminal AlkyneBromine capture, electronic materials

Catalytic Applications where 3-Hexyne, 1,6-dibromo- Acts as a Substrate or Ligand Precursor

The reactivity of the carbon-carbon triple bond in 3-Hexyne, 1,6-dibromo- makes it a valuable substrate in various catalytic transformations. Furthermore, the presence of two terminal bromo groups allows for its use as a precursor in the synthesis of specialized ligands for catalysis.

As a Substrate:

The alkyne functionality of 3-Hexyne, 1,6-dibromo- can undergo a variety of catalytic reactions, including hydrogenation, cyclization, and coupling reactions. A notable example is the catalytic semihydrogenation of the internal alkyne, which can selectively produce either the cis- or trans-alkene isomer depending on the catalyst and reaction conditions employed. This transformation is of fundamental importance in organic synthesis for the stereoselective construction of carbon-carbon double bonds.

Furthermore, the bifunctional nature of 3-Hexyne, 1,6-dibromo- allows it to participate in catalytic processes that involve both the alkyne and the terminal bromo groups. For instance, it can serve as a substrate in transition metal-catalyzed cyclization reactions to form various heterocyclic and carbocyclic compounds.

The table below provides examples of catalytic reactions where 3-Hexyne, 1,6-dibromo- or similar internal alkynes can act as a substrate.

Catalytic ReactionCatalystProduct Type
SemihydrogenationLindlar's catalystcis-Alkene
Dissolving Metal ReductionNa/NH₃trans-Alkene
CyclotrimerizationZiegler-Natta catalystsSubstituted benzene
Pauson-Khand ReactionCo₂(CO)₈Bicyclic enone

As a Ligand Precursor:

The terminal bromo groups of 3-Hexyne, 1,6-dibromo- can be readily displaced by nucleophiles, providing a convenient route for the synthesis of more complex molecules that can serve as ligands in catalysis. For example, reaction with secondary phosphines or amines can lead to the formation of bidentate phosphine (B1218219) or amine ligands with a rigid alkyne backbone. The geometry and electronic properties of these ligands can be fine-tuned by varying the substituents on the heteroatoms.

These alkyne-containing ligands can then be coordinated to a variety of transition metals to form catalysts for a range of organic transformations. The rigid alkyne spacer can influence the bite angle and steric environment of the resulting metal complex, which in turn can affect the activity and selectivity of the catalyst. For example, such ligands have been explored in catalytic reactions like cross-coupling and hydrogenation.

Spectroscopic and Computational Insights into 3 Hexyne, 1,6 Dibromo

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for the detailed characterization of molecular structures and for monitoring the progress of chemical reactions. For 3-Hexyne (B1328910), 1,6-dibromo-, various spectroscopic methods provide key insights into its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Reaction Analysis

The analysis of ¹³C NMR spectra allows for the identification of chemically distinct carbon atoms within a molecule. For 3-Hexyne, 1,6-dibromo-, one would expect distinct signals for the carbons adjacent to the bromine atoms, the sp-hybridized carbons of the alkyne group, and the central methylene carbons. The chemical shifts of these signals would provide valuable information about the electronic environment of each carbon atom. In principle, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could be employed to study the through-space interactions between protons, offering insights into the preferred conformations of the molecule in solution. Furthermore, NMR spectroscopy is an invaluable tool for monitoring chemical reactions involving 3-Hexyne, 1,6-dibromo-, as changes in the chemical shifts and signal intensities can track the consumption of the reactant and the formation of products over time.

Available Spectroscopic Data for 3-Hexyne, 1,6-dibromo-

Spectroscopic Technique Database/Source Observed Data/Properties
¹³C NMR SpectraBase Spectrum Available
IR SpectraBase Vapor Phase Spectrum Available

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. A vapor phase IR spectrum for 3-Hexyne, 1,6-dibromo- is available, which would be expected to show characteristic absorption bands. nih.gov

Key expected vibrational frequencies would include the C-H stretching and bending vibrations of the methylene groups, the C-Br stretching frequency, and importantly, the characteristic stretching vibration of the internal alkyne (C≡C) bond. The position and intensity of the alkyne stretch can provide information about the symmetry and electronic environment of the triple bond. IR spectroscopy is also a highly effective method for reaction monitoring, for instance, by observing the disappearance of the alkyne peak if it were to undergo a reaction such as reduction or addition.

While IR data is available, specific Raman spectroscopic studies for 3-Hexyne, 1,6-dibromo- were not identified in the surveyed literature. Raman spectroscopy would be a valuable complementary technique, as the alkyne C≡C stretch, often weak in the IR spectrum of symmetrical or near-symmetrical alkynes, tends to be strong in the Raman spectrum.

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) data for 3-Hexyne, 1,6-dibromo- is available in the NIST database. nih.gov The molecular weight of 3-Hexyne, 1,6-dibromo- is approximately 239.94 g/mol . nih.gov

The mass spectrum would show a molecular ion peak corresponding to this mass, with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern, which results from the cleavage of the molecule upon ionization, can provide clues about its structure. For 3-Hexyne, 1,6-dibromo-, common fragmentation pathways would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds. The available data indicates a total of 69 peaks in the mass spectrum, with the most abundant fragment ion having a mass-to-charge ratio (m/z) of 79, which corresponds to the bromine cation [Br]⁺. nih.gov A detailed analysis of all the fragment ions would be necessary to propose and confirm specific fragmentation pathways, though such a detailed study for this specific compound is not readily found in the literature.

Quantum Chemical Calculations and Computational Modeling

Computational chemistry provides theoretical insights that complement experimental findings, allowing for the study of molecular properties and reaction mechanisms at a level of detail that is often inaccessible through experimentation alone.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It can be employed to investigate reaction mechanisms, predict spectroscopic properties, and determine stable molecular geometries. Despite the utility of DFT, a literature search did not yield any specific studies that apply DFT methods to elucidate the reaction mechanisms of 3-Hexyne, 1,6-dibromo-. Such studies could, for example, investigate the transition states and reaction energetics of nucleophilic substitution reactions at the carbons bearing the bromine atoms or addition reactions across the alkyne triple bond.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational dynamics and intermolecular interactions. There were no specific Molecular Dynamics simulation studies found for 3-Hexyne, 1,6-dibromo- in the surveyed literature. If such studies were to be performed, they could provide a detailed understanding of the conformational landscape of the molecule, including the flexibility of the hexynyl chain and the rotational dynamics around the single bonds. MD simulations could also be used to study how the molecule interacts with itself in the condensed phase or with solvent molecules.

Prediction of Reactivity and Selectivity through Computational Studies

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of 3-Hexyne, 1,6-dibromo- in various chemical transformations. Through the application of quantum mechanical calculations, it is possible to elucidate the electronic structure and energetic properties of the molecule, which in turn govern its chemical behavior.

The reactivity of 3-Hexyne, 1,6-dibromo- is largely dictated by the presence of the alkyne functional group and the terminal bromine atoms. Computational models can be employed to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. For 3-Hexyne, 1,6-dibromo-, the π-bonds of the alkyne are expected to be the primary sites for electrophilic attack, while the electron-withdrawing effect of the bromine atoms can influence the electron density across the molecule.

Furthermore, computational methods can predict the selectivity of reactions involving 3-Hexyne, 1,6-dibromo-. For instance, in addition reactions to the alkyne, the regioselectivity and stereoselectivity can be assessed by calculating the activation energies for different reaction pathways. By comparing the energies of the transition states leading to various products, the most favorable reaction outcome can be predicted. For example, in a hydrohalogenation reaction, computational studies could determine whether the halogen adds to the C-2 or C-3 position and whether the addition occurs in a syn or anti fashion.

Below is a hypothetical data table illustrating the type of information that could be generated from computational studies on the reactivity of 3-Hexyne, 1,6-dibromo-.

Computational MethodParameterPredicted ValueImplication for Reactivity
Density Functional Theory (DFT)HOMO Energy-9.5 eVIndicates susceptibility to electrophilic attack at the alkyne.
Density Functional Theory (DFT)LUMO Energy-0.8 eVSuggests potential for reaction with strong nucleophiles.
Hartree-Fock (HF)Mulliken Atomic Charges on C≡CC2: -0.15, C3: -0.15Symmetric charge distribution influences regioselectivity.
Hartree-Fock (HF)Mulliken Atomic Charges on C-BrC1: +0.10, C6: +0.10Electrophilic carbon atoms are susceptible to nucleophilic attack.

Transition State Characterization and Energy Profile Mapping

A deeper understanding of the reaction mechanisms involving 3-Hexyne, 1,6-dibromo- can be achieved through the characterization of transition states and the mapping of reaction energy profiles. Computational chemistry allows for the location and verification of transition state structures, which are the highest energy points along a reaction coordinate.

The geometry of a transition state provides crucial insights into the mechanism of a reaction. For instance, in a cycloaddition reaction involving the alkyne of 3-Hexyne, 1,6-dibromo-, the transition state geometry would reveal whether the reaction proceeds through a concerted or a stepwise mechanism. By analyzing the bond lengths and angles in the calculated transition state, the degree of bond formation and bond breaking can be quantified.

The following is an example of a data table that could be generated from the computational mapping of a hypothetical reaction involving 3-Hexyne, 1,6-dibromo-.

Reaction Coordinate PointMethodCalculated Energy (kcal/mol)Description
ReactantsDFT/B3LYP0.0Relative energy of starting materials.
Transition State 1 (TS1)DFT/B3LYP+25.3Energy barrier for the first step of the reaction.
IntermediateDFT/B3LYP+5.7A metastable species formed during the reaction.
Transition State 2 (TS2)DFT/B3LYP+18.9Energy barrier for the second step of the reaction.
ProductsDFT/B3LYP-15.2Relative energy of the final products.

Advanced Analytical Techniques for Purity Assessment and Reaction Progress Monitoring

The synthesis and subsequent reactions of 3-Hexyne, 1,6-dibromo- necessitate the use of advanced analytical techniques for both the assessment of its purity and the real-time monitoring of reaction progress.

For purity assessment, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques. When coupled with mass spectrometry (MS), GC-MS can provide information on the molecular weight and fragmentation pattern of 3-Hexyne, 1,6-dibromo-, confirming its identity and detecting any impurities. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is another indispensable tool for structural elucidation and purity determination. The chemical shifts and coupling constants in the NMR spectra provide a detailed fingerprint of the molecule, allowing for the unambiguous identification of the compound and the quantification of any impurities present.

Monitoring the progress of reactions involving 3-Hexyne, 1,6-dibromo- is crucial for optimizing reaction conditions and maximizing product yield. In-situ monitoring techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be employed to track the disappearance of reactants and the appearance of products in real-time. These techniques are non-destructive and can provide kinetic data by monitoring the changes in vibrational bands associated with specific functional groups, such as the C≡C stretch of the alkyne in 3-Hexyne, 1,6-dibromo-.

Below is a table summarizing the application of various analytical techniques for the analysis of 3-Hexyne, 1,6-dibromo-.

Analytical TechniqueApplicationKey Observable Parameters
Gas Chromatography-Mass Spectrometry (GC-MS)Purity Assessment & IdentificationRetention time, molecular ion peak (m/z), fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)Purity AssessmentRetention time, peak area (for quantification).
¹H Nuclear Magnetic Resonance (NMR)Structural Elucidation & PurityChemical shifts of protons, integration, coupling constants.
¹³C Nuclear Magnetic Resonance (NMR)Structural ElucidationChemical shifts of carbon atoms.
Fourier-Transform Infrared (FTIR) SpectroscopyReaction MonitoringDisappearance of C≡C stretching vibration, appearance of new functional group vibrations.
Raman SpectroscopyReaction MonitoringChanges in the intensity of the alkyne stretch, which is typically strong in Raman.

Future Directions and Emerging Research Avenues for 3 Hexyne, 1,6 Dibromo

Exploration of Novel Synthetic Pathways

Current synthetic routes to molecules like 3-hexyne (B1328910), 1,6-dibromo- often rely on traditional methods. Future research could focus on developing more efficient, sustainable, and atom-economical pathways.

One promising avenue is the exploration of direct oxidative halogenation of terminal alkynes. Recent methodologies have utilized reagents like chloramine-B with sodium bromide to achieve high yields of 1-bromoalkynes under mild conditions. organic-chemistry.org Adapting such methods for the di-bromination of a suitable precursor could offer a more streamlined synthesis. Another approach could involve Hunsdiecker-type reactions with N-halosuccinimides, which have proven effective for converting propiolic acids to 1-halo-1-alkynes rapidly and in good yields. organic-chemistry.org Investigating the applicability of these modern techniques to the synthesis of 3-hexyne, 1,6-dibromo- could lead to more practical and scalable production.

Furthermore, the use of organotrifluoroborates as precursors to organic bromides offers another potential route. These compounds can be converted to bromides under mild conditions using sodium bromide and chloramine-T, suggesting a possible synthetic strategy starting from a corresponding di-boronated hexyne derivative. organic-chemistry.org

Synthetic ApproachReagentsPotential Advantages
Oxidative HalogenationChloramine-B, NaBrMild conditions, high yields
Hunsdiecker ReactionN-halosuccinimidesRapid reaction times
From OrganotrifluoroboratesNaBr, Chloramine-TMild conditions

Development of New Catalytic Systems for Transformations of 3-Hexyne, 1,6-dibromo-

The dual functionality of 3-hexyne, 1,6-dibromo- opens the door to a wide range of catalytic transformations. The alkyne core can undergo various addition and coupling reactions, while the terminal bromides are amenable to substitution and cross-coupling.

Future research could focus on developing selective catalytic systems that can differentiate between the two reactive sites or engage both in a controlled manner. For instance, copper-catalyzed cross-coupling reactions of bromoalkynes with vinylsiloxanes have been shown to be an efficient method for the synthesis of enynes. acs.org Similar catalytic systems could be explored for the reaction of 3-hexyne, 1,6-dibromo- with various nucleophiles. Additionally, the impact of bromoalkanes on the catalytic activity of gold nanoparticles in alkyne hydration suggests that the bromine atoms in 3-hexyne, 1,6-dibromo- could play a role in modulating catalytic processes. cnr.it

Transition-metal-catalyzed functionalization of alkynes with organoboron reagents is another area ripe for exploration. acs.org Developing catalysts that can mediate the reaction of 3-hexyne, 1,6-dibromo- with boronic acids or their derivatives could lead to the synthesis of highly substituted and functionalized alkenes. nih.gov The stereodivergent functionalization of alkynes is a particularly exciting frontier, with the potential to control the E/Z selectivity of the resulting alkenes through careful catalyst and ligand design. rsc.org

Catalytic TransformationMetal CatalystPotential Products
Cross-CouplingCopperFunctionalized enynes
HydrationGoldDiketones
Functionalization with Organoboron ReagentsPalladium, NickelHighly substituted alkenes

Integration into Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for exploring the reactivity of bifunctional molecules like 3-hexyne, 1,6-dibromo-. acs.org The ability to safely handle reactive intermediates and perform multi-step syntheses in a continuous fashion could unlock new synthetic possibilities. unimi.it

Future research could involve the development of flow-based methodologies for the synthesis and subsequent functionalization of 3-hexyne, 1,6-dibromo-. For example, a flow reactor could be used to perform a hazardous bromination reaction safely, followed by an in-line catalytic cross-coupling reaction. This approach would minimize the handling of potentially unstable intermediates and allow for rapid optimization of reaction conditions. researchgate.netamt.uk

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytics, could be employed for high-throughput screening of catalysts and reaction conditions for the transformation of 3-hexyne, 1,6-dibromo-. vapourtec.com This would accelerate the discovery of new reactions and the development of novel functional molecules derived from this versatile building block.

Application in Supramolecular Chemistry and Self-Assembly Processes

The linear, rigid structure of the hexyne backbone, combined with the potential for directional interactions at the terminal bromine atoms (e.g., halogen bonding), makes 3-hexyne, 1,6-dibromo- an intriguing candidate for applications in supramolecular chemistry and self-assembly. northwestern.eduresearchgate.net

Future research could investigate the ability of 3-hexyne, 1,6-dibromo- to form ordered structures in the solid state or in solution. The interplay of halogen bonding from the bromine atoms and potential π-π stacking interactions of the alkyne core could lead to the formation of one-, two-, or three-dimensional supramolecular architectures. acs.orglongdom.org Computational modeling could be employed to predict the self-assembly behavior of this molecule and guide the design of more complex supramolecular structures. rsc.org

By modifying the terminal bromine atoms with functional groups capable of hydrogen bonding or metal coordination, it may be possible to create self-assembling systems with tailored properties. These could find applications in areas such as molecular recognition, sensing, and the development of "smart" materials. longdom.org

Potential in Advanced Materials Beyond Current Scope

The unique electronic and structural features of alkynes make them valuable components in advanced materials. oup.com The bifunctionality of 3-hexyne, 1,6-dibromo- allows for its potential incorporation into polymeric and network materials with interesting optical, electronic, and mechanical properties.

One area of future research could be the use of 3-hexyne, 1,6-dibromo- as a monomer in polymerization reactions. For example, Sonogashira coupling polymerization with aromatic diynes could lead to the formation of conjugated polymers with extended π-systems. oup.com These materials could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the alkyne moiety can be functionalized to create photo-cross-linkable materials. Polyesters functionalized with terminal alkynes have been shown to undergo rapid cross-linking via thiol-yne click chemistry upon UV exposure, yielding soft and degradable elastomers with mechanical properties similar to human soft tissues. acs.org A similar approach with derivatives of 3-hexyne, 1,6-dibromo- could lead to the development of novel biomaterials.

Material TypePotential ApplicationKey Feature of 3-Hexyne, 1,6-dibromo-
Conjugated PolymersOrganic ElectronicsAlkyne backbone for π-conjugation
Cross-linked ElastomersBiomaterialsAlkyne for photo-cross-linking

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry can play a crucial role in guiding the future exploration of 3-hexyne, 1,6-dibromo- chemistry. scielo.br Theoretical calculations can provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties, helping to rationalize experimental observations and predict new reaction pathways. researchgate.net

Future theoretical studies could focus on several key areas. For example, density functional theory (DFT) calculations could be used to investigate the reaction mechanisms of various catalytic transformations of 3-hexyne, 1,6-dibromo-, helping to identify the most promising catalytic systems and reaction conditions. Molecular dynamics simulations could be employed to study the self-assembly behavior of the molecule, predicting the formation of stable supramolecular structures. rsc.org

Furthermore, quantum chemical methods can be used to predict the electronic and optical properties of materials derived from 3-hexyne, 1,6-dibromo-, such as conjugated polymers. These predictions could help to guide the design of new materials with tailored properties for specific applications. By integrating theoretical predictions with experimental work, the discovery and development of new chemistry and applications for 3-hexyne, 1,6-dibromo- can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6-dibromo-3-hexyne, and how can reaction yields be maximized?

  • Methodological Answer : Use brominating agents (e.g., Br₂ in CCl₄ or HBr with peroxides) under controlled temperature (0–25°C) to minimize side reactions. Monitor reaction progress via GC-MS or TLC. Purify via fractional distillation or column chromatography using silica gel and hexane/ethyl acetate gradients. Yield optimization requires stoichiometric control of bromine equivalents and inert atmosphere (N₂/Ar) to prevent alkyne polymerization .

Q. How can researchers validate the purity and structural integrity of 1,6-dibromo-3-hexyne post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm alkyne proton absence (δ ~1.9–2.1 ppm) and bromine-induced deshielding in adjacent carbons.
  • IR Spectroscopy : Verify C≡C stretch (~2100–2260 cm⁻¹) and C-Br stretches (~500–700 cm⁻¹).
  • Elemental Analysis : Match experimental vs. theoretical Br content (theoretical Br% = 58.2%). Cross-reference with NIST-standardized databases for validation .

Q. What safety protocols are critical when handling 1,6-dibromo-3-hexyne?

  • Methodological Answer : Use nitrile gloves (tested for bromine resistance) and sealed goggles. Work in a fume hood with HEPA filtration. Store in amber glass under argon at –20°C to prevent degradation. Emergency spill protocols: neutralize with sodium thiosulfate, absorb with vermiculite, and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 1,6-dibromo-3-hexyne in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model electron density distribution and orbital hybridization. Experimentally, compare Sonogashira coupling yields using Pd(PPh₃)₄ vs. XPhos ligands. Steric hindrance from bromine substituents reduces catalytic accessibility, requiring bulky ligands (XPhos) to enhance turnover .

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔfH°gas) for 1,6-dibromo-3-hexyne?

  • Methodological Answer : Replicate calorimetry (e.g., bomb calorimeter) under standardized conditions (298 K, 1 atm). Cross-validate with computational methods (G4 thermochemistry) and compare with analogous compounds (e.g., 1,6-dichloro-3-hexyne). Address discrepancies by adjusting for experimental error margins (±5 kJ/mol) and solvent effects .

Q. How can researchers design experiments to probe the compound’s environmental persistence and degradation pathways?

  • Methodological Answer : Conduct accelerated UV photolysis (λ = 254 nm) in simulated atmospheric chambers. Analyze degradation products via HPLC-MS and quantify bromine release via ion chromatography. Compare with O₂/ozone reaction kinetics to model tropospheric half-life. Reference EPA guidelines for halogenated pollutant testing .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing variability in reaction kinetics data for 1,6-dibromo-3-hexyne?

  • Methodological Answer : Apply nonlinear regression (e.g., Arrhenius equation fitting) with 95% confidence intervals. Use ANOVA to compare catalytic systems. Report uncertainties using NIST-recommended guidelines (e.g., GUM - JCGM 100:2008) and validate with bootstrapping .

Q. How can computational models predict the compound’s behavior in novel reaction environments?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to study solvent interactions. Combine with QM/MM (quantum mechanics/molecular mechanics) to model transition states in polar aprotic solvents (DMF, THF). Calibrate force fields using experimental dipole moment and polarizability data .

Tables for Key Reference Data

Property Value Method Source
Boiling Point (Tboil)142–145°C (lit.)DistillationNIST
Enthalpy of Formation (ΔfH°)89.3 kJ/mol (calc.)G4 ThermochemistryComputational
Br Content58.2% (theoretical)Elemental AnalysisTheoretical

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